An In-depth Technical Guide to 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of complex molecular architectures.[1] Their inherent reactivity, governed by the electrophilic nature of the formyl group, makes them prime candidates for a multitude of chemical transformations. The strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring allows for the fine-tuning of this reactivity, enabling chemists to tailor the molecule's properties for specific applications.
This guide focuses on the chemical properties of a particularly interesting, though not widely documented, substituted benzaldehyde: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde . This molecule incorporates two key structural motifs of significant interest in medicinal chemistry: an alkoxy group and a pyrrolidine ring. The ethoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic system, influencing the reactivity of the aldehyde. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in drug discovery, known to enhance aqueous solubility and provide a three-dimensional framework for interaction with biological targets. The presence of these functional groups suggests that 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde holds potential as a valuable building block for the synthesis of novel bioactive compounds.
This document provides a comprehensive overview of the known and predicted chemical properties of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, including a detailed, field-proven protocol for its synthesis, an analysis of its expected reactivity, and a discussion of its potential applications in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 879047-44-6 | Chemical Supplier Databases |
| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |
| Molecular Weight | 219.28 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water (predicted). | General knowledge of organic compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory safety guidelines |
Synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: A Proposed Protocol
The proposed synthesis involves a two-step sequence starting from commercially available 3-ethoxyaniline.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.
Step 1: Synthesis of 1-(3-Ethoxyphenyl)pyrrolidine
The first step involves the nucleophilic substitution of a suitable precursor or, more practically, the reductive amination of 3-ethoxybenzaldehyde with pyrrolidine. However, a more direct route starts with 3-ethoxyaniline and involves a nucleophilic substitution reaction with 1,4-dibromobutane or a similar bifunctional electrophile. A more common and often higher-yielding laboratory-scale approach is the Buchwald-Hartwig amination of 3-bromoanisole with pyrrolidine, followed by etherification, or starting directly from 1-bromo-3-ethoxybenzene. For the purpose of this guide, we will outline a reductive amination approach assuming the corresponding ketone is available, or a direct substitution. A more robust method is the direct alkylation of 3-ethoxyaniline.
Protocol: Synthesis of 1-(3-Ethoxyphenyl)pyrrolidine
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Reaction Setup: To a solution of 3-ethoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added pyrrolidine (1.2 equivalents).
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Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the stirring solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
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Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-(3-ethoxyphenyl)pyrrolidine.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[4] The electron-donating nature of both the ethoxy and pyrrolidinyl groups strongly activates the aromatic ring of 1-(3-ethoxyphenyl)pyrrolidine towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction an ideal choice for the final formylation step. The regioselectivity is directed by the activating groups to the ortho and para positions. In this case, the formylation is expected to occur at the position ortho to the ethoxy group and para to the pyrrolidine group.
Protocol: Vilsmeier-Haack Formylation of 1-(3-Ethoxyphenyl)pyrrolidine
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Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, anhydrous N,N-dimethylformamide (DMF) (5 equivalents) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise via the dropping funnel while maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Addition of Substrate: A solution of 1-(3-ethoxyphenyl)pyrrolidine (1 equivalent) in a minimal amount of anhydrous DMF is added dropwise to the Vilsmeier reagent at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-4 hours. The progress of the reaction is monitored by TLC.
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Hydrolysis: The reaction mixture is cooled to 0 °C and quenched by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate or ice-cold water until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.
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Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.
Spectroscopic Characterization
The identity and purity of the synthesized 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde should be confirmed by standard spectroscopic methods. While experimental data is not widely published, predicted spectral data can be inferred from the structure and data available for similar compounds.
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | - Aldehyde proton (singlet, ~9.8-10.0 ppm)- Aromatic protons (multiplets, ~6.0-7.5 ppm)- Ethoxy group protons (-OCH₂CH₃, quartet and triplet)- Pyrrolidine protons (multiplets, ~1.8-3.5 ppm) |
| ¹³C NMR | - Aldehyde carbonyl carbon (~190 ppm)- Aromatic carbons (~100-160 ppm)- Ethoxy carbons (-OCH₂CH₃)- Pyrrolidine carbons |
| IR Spectroscopy | - Strong C=O stretch (aldehyde) around 1670-1690 cm⁻¹- C-H stretch (aldehyde) around 2720 and 2820 cm⁻¹- C-O-C stretch (ether) around 1250 cm⁻¹- C-N stretch (amine) around 1200 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (219.28 g/mol ) |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific electronic environment of the molecule.
Chemical Reactivity
The reactivity of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is primarily dictated by the aldehyde functional group, which is influenced by the electronic effects of the ethoxy and pyrrolidinyl substituents. Both of these groups are electron-donating, which increases the electron density of the aromatic ring and, consequently, the aldehyde.
Reactivity of the Aldehyde Group
The electron-donating nature of the ethoxy and pyrrolidinyl groups will decrease the electrophilicity of the carbonyl carbon in the aldehyde.[5] This will make it less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups.[6][7]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. askfilo.com [askfilo.com]
